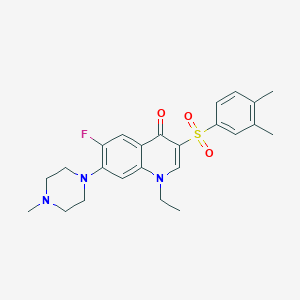

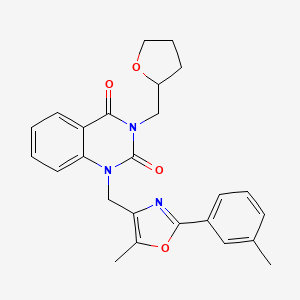

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C31H29N3O6 and its molecular weight is 539.588. The purity is usually 95%.

BenchChem offers high-quality 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Efficient Synthesis Techniques : Research has focused on synthesizing complex chemical structures that share similarities with the mentioned compound, illustrating methods to create these compounds efficiently. For instance, Gore and Narasimhan (1988) demonstrated an efficient synthesis of latifine dimethyl ether, a process that might be adaptable for related compounds (Gore & Narasimhan, 1988).

Ligand Binding Studies : Studies such as that by Xu et al. (2005) have explored the binding affinity of similar benzamide analogues to receptors, indicating the potential of these compounds for receptor-targeted studies (Xu et al., 2005).

Potential Therapeutic Applications

Anti-inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications for related chemical structures in managing pain and inflammation (Abu-Hashem et al., 2020).

Pro-drug Systems for Targeted Therapy : The research by Berry et al. (1997) into nitrofuranylmethyl derivatives shows the potential of using similar structures as pro-drugs that can selectively release therapeutic drugs in hypoxic solid tumors, highlighting a novel approach to cancer treatment (Berry et al., 1997).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-ylmethylamine with furan-2-carboxaldehyde, followed by the reaction of the resulting imine with 4-aminobenzamide.", "Starting Materials": [ "6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-ylmethylamine", "furan-2-carboxaldehyde", "4-aminobenzamide", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal", "Silica gel" ], "Reaction": [ "Step 1: Dissolve 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-ylmethylamine (1.0 equiv) in methanol and add furan-2-carboxaldehyde (1.2 equiv) and acetic acid (catalytic amount). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform. Wash the organic layer with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude imine.", "Step 3: Dissolve the crude imine in ethanol and add 4-aminobenzamide (1.2 equiv) and sodium acetate (1.5 equiv). Reflux the reaction mixture for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry under vacuum to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of chloroform and methanol as the mobile phase. Collect the desired fractions and concentrate under reduced pressure to obtain the pure product.", "Step 6: Recrystallize the pure product from a suitable solvent to obtain the final compound in high purity." ] } | |

CAS番号 |

1189704-64-0 |

製品名 |

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide |

分子式 |

C31H29N3O6 |

分子量 |

539.588 |

IUPAC名 |

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C31H29N3O6/c1-20-7-4-5-8-23(20)19-33-26-16-28(39-3)27(38-2)15-25(26)30(36)34(31(33)37)18-21-10-12-22(13-11-21)29(35)32-17-24-9-6-14-40-24/h4-16H,17-19H2,1-3H3,(H,32,35) |

InChIキー |

WMCZGDYFYKFZST-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)

![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)

![4-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2977110.png)

![4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2977111.png)

![N-[(4-chlorophenyl)carbamothioyl]acetamide](/img/structure/B2977112.png)

![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)